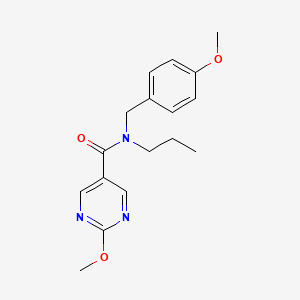![molecular formula C18H28N2O B4446804 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4446804.png)
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide
描述
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamide, also known as N-ethylhexedrone, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a psychoactive substance that acts as a stimulant. The compound has gained attention in recent years due to its potential use in scientific research.
作用机制
The mechanism of action of 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a stimulant effect. The compound also has a weak affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors in animal models. The compound has also been found to increase heart rate and blood pressure in humans.
实验室实验的优点和局限性
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has several advantages for use in lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the effects of these neurotransmitters on behavior. The compound is also relatively easy to synthesize and purify, which makes it accessible for use in research. However, its psychoactive effects may limit its use in certain experimental settings.
未来方向
There are several future directions for research on 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone. One area of interest is its potential as a treatment for psychiatric disorders such as depression and ADHD. The compound's ability to increase the levels of dopamine, norepinephrine, and serotonin in the brain may make it a promising candidate for these applications. Another area of interest is its potential as a tool for studying the neurobiology of addiction. The compound's stimulant effects and ability to increase the levels of dopamine in the brain may provide insights into the mechanisms underlying addiction. Additionally, further research is needed to understand the long-term effects of 3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone use on the brain and behavior.
科学研究应用
3-(4-ethylphenyl)-N-[3-(1-pyrrolidinyl)propyl]propanamiderone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in mood and behavior. The compound has been used to study the effects of stimulants on the brain and behavior.
属性
IUPAC Name |
3-(4-ethylphenyl)-N-(3-pyrrolidin-1-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-16-6-8-17(9-7-16)10-11-18(21)19-12-5-15-20-13-3-4-14-20/h6-9H,2-5,10-15H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWXQIXFCQKUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
![[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)
![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)
![2-{1-[1-(2-phenylethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol trifluoroacetate (salt)](/img/structure/B4446784.png)
![2-(methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4446789.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4446793.png)

amine hydrochloride](/img/structure/B4446796.png)

![2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)